molecular formula C23H22ClFN2O3S B11341604 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide

Cat. No.: B11341604
M. Wt: 460.9 g/mol
InChI Key: GBAYWEFUGJHFLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a piperidine ring, a naphthalene moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 2-chloro-6-fluorobenzyl sulfonyl chloride, which is then reacted with piperidine-4-carboxamide under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The naphthalene moiety may also play a role in binding to hydrophobic pockets within the target protein, enhancing the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(naphthalen-2-yl)piperidine-4-carboxamide is unique due to the presence of both a naphthalene moiety and a sulfonyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22ClFN2O3S

Molecular Weight

460.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-naphthalen-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C23H22ClFN2O3S/c24-21-6-3-7-22(25)20(21)15-31(29,30)27-12-10-17(11-13-27)23(28)26-19-9-8-16-4-1-2-5-18(16)14-19/h1-9,14,17H,10-13,15H2,(H,26,28)

InChI Key

GBAYWEFUGJHFLP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=CC=CC=C3C=C2)S(=O)(=O)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.